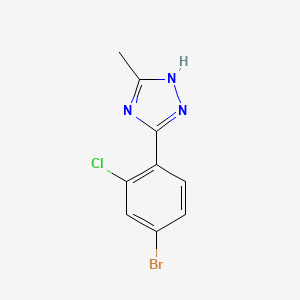
3-(4-bromo-2-chlorophenyl)-5-methyl-1H-1,2,4-triazole
Vue d'ensemble
Description
The compound “3-(4-bromo-2-chlorophenyl)-5-methyl-1H-1,2,4-triazole” is likely a derivative of 4-bromo-2-chlorophenol . 4-Bromo-2-chlorophenol is a biologically inactive metabolite of profenofos, an organophosphorus pesticide . It’s used as a reagent in the synthesis of various derivatives .
Synthesis Analysis
While specific synthesis methods for “3-(4-bromo-2-chlorophenyl)-5-methyl-1H-1,2,4-triazole” were not found, a related compound, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, has been synthesized for pharmacological studies . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .
Applications De Recherche Scientifique
Agricultural Chemistry: Pesticide Degradation
3-(4-bromo-2-chlorophenyl)-5-methyl-1H-1,2,4-triazole: is a metabolite in the degradation pathway of certain pesticides, such as profenofos. This compound is formed when the phosphorothioate ester bond in profenofos is cleaved, yielding 4-bromo-2-chlorophenol . Understanding its role in pesticide degradation can help in developing bioremediation strategies to detoxify soils and water bodies contaminated by pesticides.
Environmental Science: Bioremediation
The compound can be used to study the effectiveness of marine fungi in the biodegradation of organophosphate pesticides . By analyzing the metabolic pathways involving 3-(4-bromo-2-chlorophenyl)-5-methyl-1H-1,2,4-triazole , researchers can enhance the bioremediation process, which is a safer and more cost-effective alternative to conventional clean-up methods.
Biochemistry: Metabolic Pathway Analysis
In biochemistry research, the compound serves as a marker to understand the metabolic pathways of pesticides in plants and other organisms . It helps in identifying the specific enzymes involved in the breakdown of complex pesticides into simpler, less harmful substances.
Organic Synthesis: Intermediate for Pharmaceutical Compounds
The related structure, 4’-bromo-2’-chloroacetanilide, is used as an intermediate for pharmaceuticals . By extension, 3-(4-bromo-2-chlorophenyl)-5-methyl-1H-1,2,4-triazole could be explored for its potential as a precursor or intermediate in the synthesis of novel drugs.
Analytical Chemistry: Biomarker for Exposure
As a specific metabolite of profenofos, this compound can act as a biomarker for exposure to this pesticide . It can be used in analytical methods to detect and quantify exposure levels in both environmental samples and biological systems.
Mécanisme D'action
Target of Action
The primary target of 3-(4-bromo-2-chlorophenyl)-5-methyl-1H-1,2,4-triazole is the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system .
Mode of Action
3-(4-bromo-2-chlorophenyl)-5-methyl-1H-1,2,4-triazole inhibits the acetylcholinesterase enzyme . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. The excess acetylcholine can cause overstimulation of the nerves and muscles, which can lead to various symptoms .
Biochemical Pathways
The inhibition of the acetylcholinesterase enzyme affects the cholinergic pathway. This pathway involves the transmission of signals in the nervous system using the neurotransmitter acetylcholine. The overstimulation caused by the accumulation of acetylcholine can affect various functions of the body, including muscle movement and heart rate .
Pharmacokinetics
One of the major metabolites of profenofos degradation is 4-bromo-2-chlorophenol, which is formed due to abiotic or enzymatic hydrolysis .
Result of Action
The inhibition of the acetylcholinesterase enzyme by 3-(4-bromo-2-chlorophenyl)-5-methyl-1H-1,2,4-triazole can lead to various effects at the molecular and cellular levels. These effects can include overstimulation of the nerves and muscles, leading to symptoms such as dizziness, paralysis, and in severe cases, respiratory failure .
Action Environment
The action of 3-(4-bromo-2-chlorophenyl)-5-methyl-1H-1,2,4-triazole can be influenced by various environmental factors. For example, the presence of certain microbes can lead to the degradation of this compound, reducing its efficacy . Additionally, factors such as temperature and pH can affect the stability of this compound .
Propriétés
IUPAC Name |
3-(4-bromo-2-chlorophenyl)-5-methyl-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClN3/c1-5-12-9(14-13-5)7-3-2-6(10)4-8(7)11/h2-4H,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYPETXIJOAIIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=C(C=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromo-2-chlorophenyl)-5-methyl-1H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



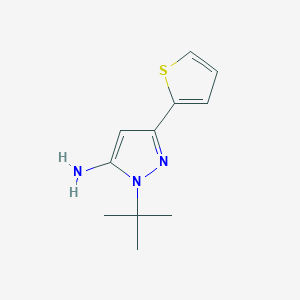
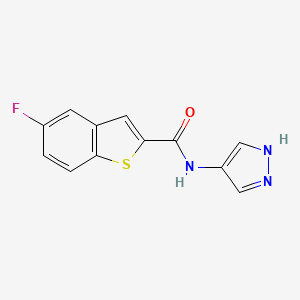
![2-[4-(2-Hydroxyethanesulfonyl)phenyl]acetic acid](/img/structure/B1438725.png)
![3-[(Ethanesulfonyl)methyl]aniline](/img/structure/B1438727.png)
![2-[(2-Methoxyethyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B1438728.png)

![2-{[Benzyl(methyl)amino]methyl}-4-fluoroaniline](/img/structure/B1438734.png)
![2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}acetic acid](/img/structure/B1438735.png)
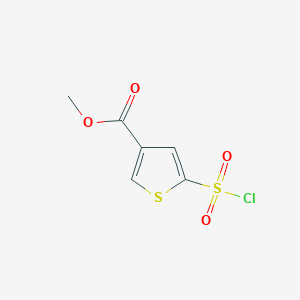
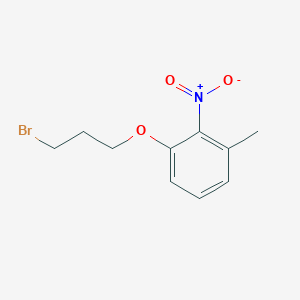
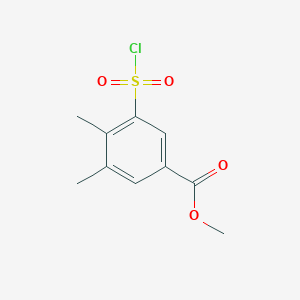
![[2-(2,2,2-Trifluoroethoxy)cyclohexyl]methanamine](/img/structure/B1438739.png)
![4-Fluoro-2-[(2-methyl-1-piperidinyl)methyl]aniline](/img/structure/B1438740.png)
